molecular formula C9H14N2O B077931 2-cyano-N-cyclohexylacetamide CAS No. 15029-38-6

2-cyano-N-cyclohexylacetamide

Cat. No.: B077931
CAS No.: 15029-38-6
M. Wt: 166.22 g/mol
InChI Key: RURWLUVLDBYUEN-UHFFFAOYSA-N
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Description

2-cyano-N-cyclohexylacetamide is an organic compound with the molecular formula C9H14N2O. It is typically a colorless to pale yellow crystalline solid. This compound is known for its stability and low solubility in water but good solubility in organic solvents. It has various applications in the field of chemistry, particularly in the synthesis of heterocyclic compounds.

Mechanism of Action

Target of Action

2-Cyano-N-cyclohexylacetamide is commonly used in the production of pesticides . It exhibits high insecticidal and antibacterial activity, often serving as a raw material for insecticides or bactericides . .

Result of Action

This compound exhibits high insecticidal and antibacterial activity Therefore, the molecular and cellular effects of its action likely involve the disruption of essential biological processes in pests, leading to their death

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyano-N-cyclohexylacetamide can be synthesized through the cyanoacetylation of cyclohexylamine with methyl cyanoacetate. The reaction typically involves stirring the reactants at room temperature without the use of solvents. The general procedure is as follows:

  • Add methyl cyanoacetate (1.0-1.2 equivalents) and cyclohexylamine (1.0 equivalent) into a reaction vessel.
  • Stir the mixture at room temperature for 24 hours.
  • Filter the precipitate and wash it with cold diethyl ether.
  • Dry the product under vacuum to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can take part in condensation reactions with aldehydes and ketones.

    Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with bidentate reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide in ethanol can be used.

    Condensation: Aldehydes or ketones in the presence of a base like piperidine.

    Cyclization: Bidentate reagents like hydrazonoyl chloride in ethanolic sodium ethoxide solution.

Major Products

Scientific Research Applications

2-cyano-N-cyclohexylacetamide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds, which are of significant interest in medicinal chemistry.

    Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-cyclopropylacetamide
  • 2-cyano-N-(2,2-dimethoxyethyl)acetamide
  • 2-cyano-N-(2-pyridyl)acetamide

Uniqueness

2-cyano-N-cyclohexylacetamide is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-cyano-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURWLUVLDBYUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351652
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-38-6
Record name 2-Cyano-N-cyclohexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N-CYCLOHEXYL-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyanoacetic acid (4.26 g, 50 mmol) and cyclohexylamine (4.96 g, 50 mmol) were dissolved in DCM (100 mL). EDCI (10.51 g, 55 mmol) was added and the mixture stiffed at ambient temperature for 24 h. The reaction mixture was washed with water (2×100 mL), dried (MgSO4) and evaporated to leave a yellow solid residue which was purified by chromatography on silica gel eluting with an EtOAc/DCM gradient (0-100%) to provide the title compound as a white solid (5.66 g, 68%).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.51 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-cyano-N-cyclohexylacetamide in recent research?

A1: this compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. Studies demonstrate its utility in producing various derivatives, including aminopyrazoles, pyrazoles, benzimidazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines. [, , ] These heterocycles are prominent in medicinal chemistry due to their potential biological activities.

Q2: Can you describe a specific reaction involving this compound and its outcome?

A2: One study [] describes reacting this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. This reaction yields (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. This intermediate is then utilized in further reactions with hydrazine derivatives to produce various pyrazole derivatives.

Q3: Have any computational studies been conducted on compounds derived from this compound?

A3: Yes, density functional theory (DFT) calculations have been employed to analyze the equilibrium geometry of novel fused pyrazoles synthesized from this compound. [, ] These studies investigated parameters such as total energy, HOMO/LUMO energy levels, and Mulliken atomic charges. Such computational analyses contribute to understanding the reactivity and potential applications of these newly synthesized compounds.

Q4: Are there any studies investigating the material properties of polymers incorporating this compound derivatives?

A4: Research has explored incorporating a derivative of this compound, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide (CHAA), into polymeric nanospheres. [] These nanospheres, synthesized via microemulsion polymerization, were characterized using techniques like FT-IR, TEM, TGA, and H1NMR. The study revealed that these nanospheres possess good electrochemical performance and thermal stability, highlighting the potential of incorporating this compound derivatives into functional materials.

Q5: Is there structural information available for this compound?

A5: While specific spectroscopic data might be limited in the provided context, a study [] reports the crystal structure of this compound. Access to the crystal structure provides crucial information about the compound's three-dimensional arrangement, bond lengths, and bond angles. This information can be valuable for understanding its reactivity and designing further synthetic strategies.

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